2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride

Analytical Chemistry Quality Control Pharmaceutical Reference Standards

2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride (CAS 132210-24-3), also known as 3-(2-oxo-1,2-dihydroquinolin-4-yl)alanine hydrochloride, is a non-proteinogenic amino acid derivative characterized by a quinolinone core. It is primarily recognized as the desbenzoyl degradation product and key synthetic impurity of the gastroprotective drug Rebamipide.

Molecular Formula C12H13ClN2O3
Molecular Weight 268.69 g/mol
CAS No. 132210-24-3
Cat. No. B169480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride
CAS132210-24-3
Molecular FormulaC12H13ClN2O3
Molecular Weight268.69 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.Cl
InChIInChI=1S/C12H12N2O3.ClH/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);1H
InChIKeyMPTXVJCCTVAVNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic Acid Hydrochloride (CAS 132210-24-3): Core Identity and Procurement Context


2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride (CAS 132210-24-3), also known as 3-(2-oxo-1,2-dihydroquinolin-4-yl)alanine hydrochloride, is a non-proteinogenic amino acid derivative characterized by a quinolinone core . It is primarily recognized as the desbenzoyl degradation product and key synthetic impurity of the gastroprotective drug Rebamipide . Commercially, it is supplied as a hydrochloride salt (C₁₂H₁₂N₂O₃·HCl, MW 268.70) to enhance aqueous solubility and stability . Its procurement is driven by the need for high-purity reference standards for pharmaceutical quality control and as a versatile scaffold in medicinal chemistry .

Why Generic Substitution Fails: The Critical Importance of 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic Acid Hydrochloride (CAS 132210-24-3) as a Specific Reference


Generic substitution of this compound is scientifically unsound because it functions as a specific, well-characterized reference marker, not merely a functional analog. Its unique combination of a quinolinone chromophore and an amino acid side chain dictates its chromatographic retention time, spectral profile, and reactivity, which are essential for accurately identifying and quantifying this specific process-related impurity or degradation product in Rebamipide drug substance and formulations . Substituting a structurally related quinoline derivative, such as Rebamipide itself or a different impurity, would introduce an incorrect reference point, leading to systematic errors in analytical method validation, stability studies, and regulatory compliance assessments [1]. The precise identity and purity of this specific compound are non-negotiable for maintaining the integrity of pharmaceutical quality control workflows .

Quantitative Differentiation Guide for 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic Acid Hydrochloride (CAS 132210-24-3)


Purity Benchmarking: HPLC Purity ≥99% for 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic Acid Hydrochloride

High-purity grades of 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride are commercially available with an HPLC purity specification of ≥99% . This level of purity is essential for its primary application as a reference standard in pharmaceutical analysis. In contrast, lower-purity research-grade material (e.g., 95% purity) may be suitable for preliminary synthetic work but is inadequate for quantitative analytical method development and validation, where impurities can confound results and lead to inaccurate quantification .

Analytical Chemistry Quality Control Pharmaceutical Reference Standards

Solubility Differentiation: Aqueous Solubility of 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic Acid Hydrochloride

The hydrochloride salt form (CAS 132210-24-3) exhibits a specific aqueous solubility of 13.2 g/L . This is a critical physical property that distinguishes it from the free base form, 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid (CAS 5162-90-3), which has a melting point of 290°C (dec.) and expectedly lower water solubility due to the absence of the hydrochloride counterion. This difference in solubility is a key selection criterion for applications requiring aqueous sample preparation, such as HPLC mobile phase preparation or in vitro biological assays .

Pharmaceutical Formulation Analytical Method Development Physicochemical Properties

Thermal Stability: Melting Point of 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic Acid Hydrochloride

The hydrochloride salt (CAS 132210-24-3) has a reported melting point of 220-221°C [1]. This is a well-defined physical constant that serves as a routine identity and purity check. In comparison, the parent drug Rebamipide has a significantly higher melting point of 288-290°C (dec.) . The lower melting point of the impurity relative to the API is a critical piece of information for analytical method development, as it confirms the compound's distinct thermal behavior and aids in its identification via Differential Scanning Calorimetry (DSC) or melting point apparatus during quality control and characterization .

Solid-State Chemistry Stability Studies Quality Control

Optimal Application Scenarios for 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic Acid Hydrochloride (CAS 132210-24-3)


Pharmaceutical Quality Control and Reference Standard Procurement

Procurement of this compound with a purity specification of ≥99% (HPLC) is essential for its use as a primary reference standard in the development and validation of analytical methods (e.g., HPLC, UPLC) for the detection and quantification of this specific impurity in Rebamipide drug substance and finished products . Its distinct melting point (220-221°C) [1] and defined aqueous solubility (13.2 g/L) further support its characterization and use in method development.

Synthesis of Quinoline-Based Bioactive Molecules

As a building block, the compound serves as a key intermediate for synthesizing a variety of biologically active molecules, particularly those targeting neurological and inflammatory conditions . Its structural features, including the quinolinone core and amino acid side chain, make it a valuable precursor for generating compound libraries in medicinal chemistry programs, especially for the development of novel antibacterial and antifungal agents .

Stability Studies and Degradation Analysis of Rebamipide

This compound is a known acid degradation product of Rebamipide . Its procurement as a characterized reference standard is crucial for conducting forced degradation studies on Rebamipide drug products. It allows researchers to accurately monitor the formation of this specific degradation product over time, which is a regulatory requirement for establishing drug product stability profiles and shelf-life .

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